molecular formula C11H18O3 B15075312 2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol CAS No. 61597-40-8

2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol

Cat. No.: B15075312
CAS No.: 61597-40-8
M. Wt: 198.26 g/mol
InChI Key: KFVWCVNUNRABBE-UHFFFAOYSA-N
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Description

2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable structure. The presence of the dioxaspiro moiety and the propanol group makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dioxaspiro compound with a suitable alcohol under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester
  • 8-methyl-1,4-dioxaspiro[4.5]decan-8-ylmethanol
  • Benzenemethanol, 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-

Uniqueness

2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol stands out due to its unique combination of a spirocyclic structure and a propanol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61597-40-8

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)propan-2-ol

InChI

InChI=1S/C11H18O3/c1-10(2,12)9-3-5-11(6-4-9)13-7-8-14-11/h3,12H,4-8H2,1-2H3

InChI Key

KFVWCVNUNRABBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CCC2(CC1)OCCO2)O

Origin of Product

United States

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